2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide
Description
The compound 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is a synthetic pyrimidine-carboxamide derivative characterized by a piperazine-linked aniline moiety at the 2-position of the pyrimidine ring and a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (norbornane-derived) group as the carboxamide substituent.
Properties
IUPAC Name |
2-(4-piperazin-1-ylanilino)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-24(2)17-8-10-25(24,3)21(16-17)30-22(32)20-9-11-27-23(29-20)28-18-4-6-19(7-5-18)31-14-12-26-13-15-31/h4-7,9,11,17,21,26H,8,10,12-16H2,1-3H3,(H,30,32)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNURDNYDNZIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCNCC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723423 | |
| Record name | 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943122-71-2 | |
| Record name | 2-[4-(Piperazin-1-yl)anilino]-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with a suitable phenyl halide under basic conditions.
Coupling with Pyrimidine Carboxamide: The piperazine derivative is then coupled with a pyrimidine carboxamide precursor using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Bicycloheptane Moiety: The final step involves the introduction of the bicyclo[2.2.1]heptane moiety through a nucleophilic substitution reaction, where the piperazine-pyrimidine intermediate reacts with a suitable bicycloheptane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
This compound features:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms that is prevalent in many pharmacologically active compounds.
- Piperazine Moiety : Known for its role in various therapeutic agents, particularly in the treatment of psychiatric disorders.
- Bicyclic Framework : Derived from 1,7,7-trimethylbicyclo[2.2.1]heptane, which may enhance its binding affinity to biological targets.
Pharmacological Potential
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)phenylurea | Piperazine and phenyl groups | Anticancer activity |
| N-(1-methylbicyclo[2.2.1]heptan-2-yl)pyrimidinamine | Bicyclic structure with pyrimidine | CNS activity |
| 5-(Piperidin-1-yl)pyrimidinone | Piperidine instead of piperazine | Antimicrobial properties |
The unique combination of these structural elements in 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide may lead to distinct pharmacological profiles compared to similar compounds, potentially resulting in novel therapeutic effects.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in various fields:
- Anticancer Research : Compounds structurally related to this molecule have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- CNS Activity : Research indicates that piperazine-containing compounds can modulate neurotransmitter systems, making them candidates for treating anxiety and depression.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment.
Mechanism of Action
The mechanism of action of 2-((4-(Piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and pyrimidine moiety allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to the alteration of cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with pyrimidine-carboxamide derivatives reported in recent synthetic studies, particularly those bearing piperazine and substituted aryl groups. Below is a detailed comparison with three analogues (13a, 13b, and 13c) from the literature .
Structural Differences
- Core Pyrimidine Position : The target compound features a 4-carboxamide group on the pyrimidine ring, whereas analogues 13a–c have a 5-carboxamide substitution. This positional isomerism may influence electronic distribution and intermolecular interactions.
- Amide Substituent: The target compound’s norbornane-derived group contrasts with the ethyl-benzamido side chains in 13a–c (e.g., trifluoromethyl, nitro, or cyano-substituted benzamides). The bulky bicyclic system in the target may enhance lipophilicity compared to the aromatic substituents in 13a–c.
- Piperazine Linkage : The target compound uses an aniline bridge to connect the piperazine to the pyrimidine, while 13a–c directly attach the piperazine to a nitro-substituted phenyl group.
Physicochemical Properties
Key physicochemical data for 13a–c are summarized in Table 1.
- Yields: Compound 13c exhibited the highest yield (65%), likely due to optimized reaction conditions for the cyano-substituted benzamide .
- Melting Points : The trifluoromethyl group in 13a correlates with a higher melting point (165–168°C), whereas the nitro group in 13b resulted in a significantly lower range (40–42°C), suggesting differences in crystallinity .
- Purity : All compounds exceeded 98% purity, with 13c achieving 99.59%, indicating robust synthetic and purification protocols .
Spectral and Analytical Data
- NMR: The piperazine and morpholine protons in 13a–c resonate at δ 3.20–3.96, while aromatic protons appear between δ 7.38–8.91. The target compound’s norbornane group would likely introduce distinct upfield shifts for methyl and bridgehead protons.
- IR : Stretching frequencies for -CONH- (3246–3293 cm⁻¹) and C=O (1591–1633 cm⁻¹) in 13a–c are consistent with carboxamide derivatives .
Implications for Bioactivity and Development
For example:
- The trifluoromethyl group in 13a may enhance metabolic stability, a trait relevant to drug design.
- The nitro groups in 13b could act as electron-withdrawing moieties, influencing binding to enzymatic targets.
- The norbornane group in the target compound may improve blood-brain barrier penetration due to its lipophilic nature.
Biological Activity
The compound 2-((4-(piperazin-1-yl)phenyl)amino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of the piperazine ring is significant as it is often associated with various pharmacological effects.
Research indicates that this compound may act through multiple pathways:
- Enzyme Inhibition : Initial studies suggest that it may inhibit certain enzymes involved in metabolic pathways, similar to other compounds containing piperazine and pyrimidine moieties. For example, the benzoylpiperidine fragment has been shown to inhibit monoacylglycerol lipase (MAGL), which is relevant in pain and inflammation management .
- Receptor Modulation : The piperazine ring often interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Compounds with similar structures have been noted for their effects on serotonin and dopamine receptors, which could imply similar activity for this compound.
Anticancer Activity
Preliminary studies have indicated that derivatives of similar structures possess anticancer properties:
- IC50 Values : Compounds with related structures have shown IC50 values ranging from 7.9 µM to 92 µM against various cancer cell lines, including breast and colorectal cancer cells . While specific IC50 values for the compound are not yet available, its structural similarity suggests potential efficacy.
Neuroprotective Effects
Given the structural features that resemble known neuroprotective agents, there is a hypothesis that this compound may exhibit neuroprotective properties:
- Cognitive Function : Research into piperazine derivatives has shown promise in enhancing cognitive function and protecting against neurodegenerative diseases .
Study 1: Enzyme Inhibition Profile
A recent study evaluated the inhibition profile of several piperazine derivatives against MAGL. The lead compound exhibited an IC50 value of 0.84 µM, indicating strong inhibitory activity. This suggests that our compound may similarly affect MAGL or related enzymes .
Study 2: Antitumor Activity Assessment
In vitro studies on similar compounds revealed significant growth inhibition in various cancer cell lines. For instance, a related benzoylpiperidine derivative showed selective cytotoxicity against human breast cancer cells with an IC50 value of 27.3 µM . This highlights the potential for our compound to be developed as an anticancer agent.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
